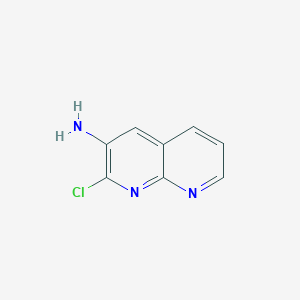

1,8-Naphthyridin-3-amine, 2-chloro-

Overview

Description

2-Chloro-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,8-naphthyridin-3-amine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl-1,8-naphthyridine with ammonia or primary amines under suitable conditions . Another method includes the cyclization of appropriate precursors such as 2-chloro-3-nitropyridine with suitable reagents .

Industrial Production Methods: Industrial production of 2-chloro-1,8-naphthyridin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted naphthyridines

- Oxidized or reduced derivatives

- Cyclized heterocyclic compounds

Scientific Research Applications

2-Chloro-1,8-naphthyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and ligands for coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-chloro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer research, it may interfere with cellular pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

1,8-Naphthyridine: Shares the core structure but lacks the chlorine and amine groups.

2-Amino-1,8-naphthyridine: Similar structure but with an amino group instead of chlorine.

2-Chloro-3-nitro-1,8-naphthyridine: Contains a nitro group instead of an amine.

Uniqueness: 2-Chloro-1,8-naphthyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amine groups make it versatile for various chemical transformations and potential therapeutic applications.

Biological Activity

1,8-Naphthyridin-3-amine, 2-chloro- is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,8-naphthyridin-3-amine, 2-chloro- is C₉H₈ClN. The compound features a naphthyridine core with a chlorine atom at the second position and an amine group at the third position. This specific substitution pattern enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that 1,8-naphthyridin-3-amine, 2-chloro- exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy that positions it as a potential alternative to traditional antibiotics.

Efficacy Against Bacterial Strains

A study by E. Laxminarayana et al. assessed several 1,8-naphthyridine derivatives for their antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results showed that some derivatives exhibited good activity against P. vulgaris and S. aureus, although they were less active than the standard tetracycline .

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | E. Laxminarayana et al. |

| Escherichia coli | Low | E. Laxminarayana et al. |

| Proteus vulgaris | High | E. Laxminarayana et al. |

Anticancer Properties

In addition to its antimicrobial properties, 1,8-naphthyridin-3-amine, 2-chloro- has been investigated for its potential as an anticancer agent. The compound may induce apoptosis in cancer cells by interfering with critical cellular signaling pathways.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Topoisomerases : It may act as an inhibitor of topoisomerase I and II enzymes, which are essential for DNA replication and transcription.

- Induction of Apoptosis : By disrupting mitochondrial function and activating caspases, it can lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from proliferating .

Case Studies

Several studies have highlighted the biological activity of 1,8-naphthyridin-3-amine, 2-chloro-. For instance:

- Antimicrobial Study : A series of derivatives were synthesized and tested for their antibacterial properties against Gram-negative bacteria such as Pseudomonas aeruginosa and Serratia marcescens. Compounds demonstrated significant activity comparable to ampicillin .

- Anticancer Research : A review discussed various naphthyridine derivatives with anticancer potentials, emphasizing their ability to act on multiple targets within cancer cells .

Properties

IUPAC Name |

2-chloro-1,8-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWDRVIAFXYEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486345 | |

| Record name | 1,8-Naphthyridin-3-amine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-20-4 | |

| Record name | 1,8-Naphthyridin-3-amine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.